Chlorhydrate de déméthylchlorpromazine

Vue d'ensemble

Description

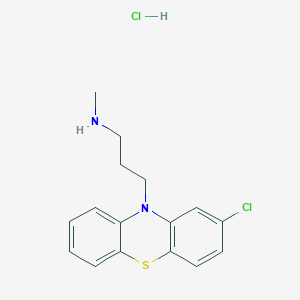

Demethyl Chlorpromazine Hydrochloride is a chemical compound with the molecular formula C16H18Cl2N2S. It is a metabolite of Chlorpromazine, which is a well-known antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia . Demethyl Chlorpromazine Hydrochloride is often used in research settings to study the pharmacokinetics and pharmacodynamics of Chlorpromazine and its metabolites .

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name: Demethyl Chlorpromazine Hydrochloride

- Molecular Formula: C16H18Cl2N2S

- Molecular Weight: 341.3 g/mol

- CAS Number: 3953-65-9

Pharmacological Applications

Demethyl Chlorpromazine Hydrochloride exhibits several pharmacological properties that are utilized in clinical and research settings:

- Antipsychotic Properties:

- Neuropharmacology:

- Cell Signaling Research:

Case Studies and Research Findings

Several studies have documented the applications and effects of Demethyl Chlorpromazine Hydrochloride:

Table 1: Summary of Research Findings

Notable Case Studies

- Neurotransmitter Dynamics:

- Behavioral Studies:

- Clinical Implications:

Mécanisme D'action

Target of Action

Demethyl Chlorpromazine Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. The drug also has strong anti-adrenergic effects and can depress the release of hypothalamic and hypophyseal hormones .

Mode of Action

Demethyl Chlorpromazine Hydrochloride acts as an antagonist to dopaminergic receptors, blocking their activity . This blocking action is thought to be due to long-term adaptation by the brain to the drug . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of certain hormones .

Biochemical Pathways

The drug affects several biochemical pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, from which Demethyl Chlorpromazine Hydrochloride is derived, is N14-demethylation , followed by S5-oxidation . The metabolite mono-N-desmethylchlorpromazine can undergo further demethylation to form di-N-desmethylchlorpromazine .

Pharmacokinetics

After administration, Demethyl Chlorpromazine Hydrochloride is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a large interindividual variation in bioavailability . The drug is widely distributed into most body tissues and fluids, crosses the blood-brain barrier, and is extensively metabolized in the liver . The mean half-lives of the distribution and elimination phases are 1.63 and 17.7 hours, respectively .

Result of Action

The antagonistic action of Demethyl Chlorpromazine Hydrochloride on dopaminergic receptors results in its antipsychotic effects, making it useful in the treatment of conditions like schizophrenia . It also has antiemetic properties, making it effective in controlling nausea and vomiting .

Action Environment

The action, efficacy, and stability of Demethyl Chlorpromazine Hydrochloride can be influenced by various environmental factors. For instance, the drug’s antiviral properties have been proposed for use against SARS-CoV-2, suggesting that its action can be influenced by the presence of viral pathogens . .

Analyse Biochimique

Biochemical Properties

Demethyl Chlorpromazine Hydrochloride interacts with various enzymes and proteins. It is known to be metabolized by cytochrome P450 isoenzyme 1A2 . The metabolic mechanisms of Demethyl Chlorpromazine Hydrochloride include S-oxidation, aromatic hydroxylation, and N-dealkylation . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Demethyl Chlorpromazine Hydrochloride, like Chlorpromazine, has actions at all levels of the central nervous system, primarily at subcortical levels . It influences cell function by blocking dopamine receptors, which is thought to be due to long-term adaptation by the brain . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Demethyl Chlorpromazine Hydrochloride involves its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, followed by S5-oxidation .

Dosage Effects in Animal Models

The effects of Demethyl Chlorpromazine Hydrochloride vary with different dosages in animal models

Metabolic Pathways

Demethyl Chlorpromazine Hydrochloride is involved in various metabolic pathways. It is metabolized by cytochrome P450 isoenzyme 1A2 . The main metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .

Transport and Distribution

Chlorpromazine, from which it is derived, is known to have a wide distribution in the body .

Subcellular Localization

Chlorpromazine, from which it is derived, is known to act at all levels of the central nervous system, primarily at subcortical levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Chlorpromazine Hydrochloride typically involves the demethylation of Chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of Demethyl Chlorpromazine Hydrochloride involves large-scale chemical synthesis using similar demethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Demethyl Chlorpromazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to Chlorpromazine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Chlorpromazine.

Substitution: Various substituted phenothiazines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: The parent compound, widely used as an antipsychotic medication.

Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.

Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action.

Uniqueness

Demethyl Chlorpromazine Hydrochloride is unique due to its specific metabolic profile and its role as a key intermediate in the metabolic pathway of Chlorpromazine. Its distinct chemical structure allows for unique interactions with various biological targets, making it valuable in research settings .

Activité Biologique

Demethyl Chlorpromazine Hydrochloride (DMCPZ) is a notable metabolite of Chlorpromazine (CPZ), a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other mental health disorders. This article explores the biological activity of DMCPZ, focusing on its pharmacological effects, mechanisms of action, and potential implications in clinical settings.

Overview of Chlorpromazine and Its Metabolites

Chlorpromazine is known for its antagonistic effects on various neurotransmitter receptors, particularly dopamine D2 receptors, which are crucial in the management of psychotic disorders. Upon metabolism, CPZ undergoes N-demethylation to form DMCPZ and didemethylchlorpromazine (DDMCPZ). These metabolites retain significant pharmacological properties that can influence their therapeutic efficacy and safety profile.

Pharmacodynamics

Mechanism of Action:

DMCPZ exhibits similar receptor-binding characteristics to its parent compound, CPZ. It acts primarily as an antagonist at dopaminergic receptors (D1-D4), serotonergic receptors (5-HT1 and 5-HT2), and adrenergic receptors. This broad receptor interaction profile contributes to both its therapeutic effects and side effects.

- Dopamine Receptor Antagonism: DMCPZ blocks D2 receptors, which is essential for reducing psychotic symptoms.

- Serotonin Receptor Modulation: Interaction with 5-HT receptors may enhance mood stabilization and reduce anxiety.

- Anticholinergic Effects: DMCPZ may exhibit anticholinergic activity, potentially alleviating extrapyramidal symptoms associated with other antipsychotics.

Biological Activity and Toxicity

Research has demonstrated that DMCPZ possesses enhanced photogenotoxicity compared to CPZ. In studies utilizing the COMET assay, DMCPZ was shown to induce significant DNA damage upon UVA exposure, which was not effectively repaired by cellular mechanisms. This highlights a potential risk associated with the use of DMCPZ in phototherapy contexts or environments with high UV exposure .

Toxicity Profile:

The adverse effects associated with DMCPZ include:

- Sedation

- Weight gain

- Extrapyramidal symptoms

- Cardiovascular effects such as hypotension

These side effects underscore the importance of monitoring patients receiving treatment involving DMCPZ or CPZ.

Case Studies and Clinical Findings

Several studies have evaluated the clinical implications of chlorpromazine and its metabolites:

- Comparative Efficacy Study: A study comparing low-dose (≤ 400 mg/day) versus high-dose (> 800 mg/day) chlorpromazine found that higher doses were associated with greater improvement in global state but also increased rates of extrapyramidal symptoms .

- Photomutagenicity Assessment: Research indicated that while CPZ showed some capacity for DNA repair post-exposure to UV light, its N-demethylated metabolites did not exhibit similar reparative capabilities, raising concerns about their safety in long-term use .

- Cytotoxicity Evaluations: Studies assessing the cytotoxic effects of CPZ and its conjugates demonstrated a dose-dependent reduction in cell viability across various human cell lines, including lymphocytes and melanoma cells. Notably, the cytotoxicity was more pronounced at higher concentrations .

Summary of Findings

| Property | Chlorpromazine | Demethyl Chlorpromazine |

|---|---|---|

| Dopaminergic Activity | Strong | Moderate |

| Serotonergic Activity | Moderate | Moderate |

| Photogenotoxicity | Low | High |

| Cytotoxicity | Moderate | High |

| Extrapyramidal Symptoms Risk | Moderate | High |

Propriétés

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDISSMQVJRSCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3953-65-9 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.